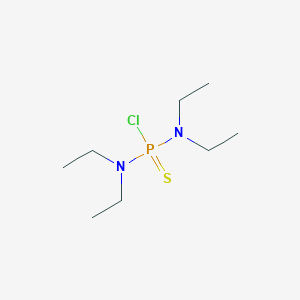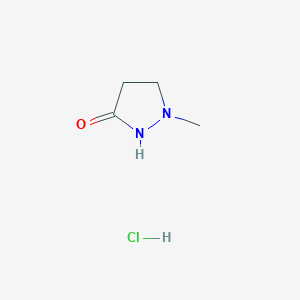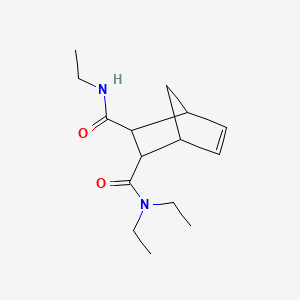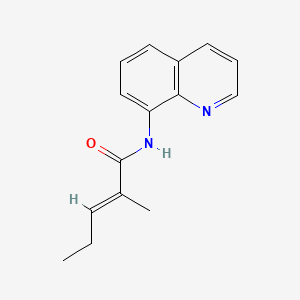
N,N,N',N'-Tetraethylphosphorodiamidothioic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethylamino)chlorophosphine sulfide is an organophosphorus compound with the chemical formula (Et₂N)₂PClS. This compound is known for its utility in various chemical reactions and its role as a precursor in the synthesis of other organophosphorus compounds. It is a colorless liquid that serves as a masked source of PCl₂⁺.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(diethylamino)chlorophosphine sulfide can be synthesized by treating phosphorus trichloride with diethylamine. The reaction proceeds as follows: [ \text{4 Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This reaction involves the substitution of chlorine atoms in phosphorus trichloride with diethylamino groups.
Industrial Production Methods
In industrial settings, the production of bis(diethylamino)chlorophosphine sulfide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diethylamino)chlorophosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(diethylamino)chlorophosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of bis(diethylamino)chlorophosphine sulfide involves its ability to act as a source of PCl₂⁺. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diethylamino)chlorophosphine: Similar in structure but lacks the sulfide group.
Tris(diethylamino)phosphine: Contains three diethylamino groups instead of two.
Diethylaminochlorophosphine: Contains only one diethylamino group.
Uniqueness
Bis(diethylamino)chlorophosphine sulfide is unique due to the presence of both diethylamino and sulfide groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
4234-61-1 |
|---|---|
Molekularformel |
C8H20ClN2PS |
Molekulargewicht |
242.75 g/mol |
IUPAC-Name |
N-[chloro(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20ClN2PS/c1-5-10(6-2)12(9,13)11(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
ABOLDQVTRJWIRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=S)(N(CC)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)


![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)




![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)

